

# physical and chemical properties of (1H-benzo[d]imidazol-2-yl)methanamine

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## Compound of Interest

Compound Name: (1H-benzo[d]imidazol-2-yl)methanamine

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An In-Depth Technical Guide to **(1H-benzo[d]imidazol-2-yl)methanamine**: Properties, Synthesis, and Applications in Drug Discovery

## Introduction

**(1H-benzo[d]imidazol-2-yl)methanamine**, a key heterocyclic amine, stands as a cornerstone in the landscape of medicinal chemistry and materials science. Its rigid benzimidazole core, fused with a reactive aminomethyl side chain, provides a versatile scaffold for the development of novel therapeutic agents. The benzimidazole moiety is a prevalent feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including antimicrobial, antiviral, and anticancer properties.<sup>[1][2][3]</sup> This guide offers a comprehensive exploration of the physical and chemical properties of **(1H-benzo[d]imidazol-2-yl)methanamine**, its synthesis, reactivity, and its pivotal role as a building block in the design of next-generation pharmaceuticals. For researchers and professionals in drug development, a thorough understanding of this compound's characteristics is paramount for leveraging its full potential.

## Physicochemical and Spectroscopic Properties

The utility of **(1H-benzo[d]imidazol-2-yl)methanamine** in synthetic and medicinal chemistry is fundamentally dictated by its distinct physicochemical and spectroscopic characteristics.

## Core Physical and Chemical Data

| Property          | Value  | Source |
|-------------------|--|--------|
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> N <sub>3</sub>                   | [4]    |
| Molecular Weight  | 147.18 g/mol   | [5]    |
| CAS Number        | 5805-57-2  | [5]    |
| Appearance        | Data not specified, though related compounds are often solids. | [4]    |
| Boiling Point     | 384.3°C at 760 mmHg  | [6]    |
| Melting Point     | No data available.   | [4][6] |
| XLogP3            | 0.6  | [5]    |

## Spectroscopic Profile

The structural elucidation of **(1H-benzo[d]imidazol-2-yl)methanamine** and its derivatives relies heavily on a combination of spectroscopic techniques.

| Spectrum Type                     | Key Data Points  |
|-----------------------------------|--|
| <sup>1</sup> H NMR                | (400 MHz, DMSO-d <sub>6</sub> ) δ: 7.95 (s, 1H, NH), 7.82-7.80 (d, J = 8.03 Hz, 2H, Ar-H), 7.17-7.13 (m, 2H, Ar-H), 6.44-6.42 (t, J = 5.78 Hz, 2H, NH <sub>2</sub> -CH <sub>2</sub> ), 3.55-3.53 (t, J = 5.78 Hz, 2H, CH <sub>2</sub> -NH <sub>2</sub> ).<br>[7] |
| <sup>13</sup> C NMR               | (100 MHz, DMSO-d <sub>6</sub> ) δ: 142.6, 139.3, 138.9, 125.3, 125.3, 119.2, 119.2, 41.7 ppm.[7]   |
| Mass Spec (m/z)                   | 148.01 (MH, 24.5%), 147.03 (M+, 20%), 132.04 (M-NH, 100%).[7]  |
| Infrared (KBr, cm <sup>-1</sup> ) | 3384, 3363 (NH of NH <sub>2</sub> , double peak), 3245 (NH), 3021 (aromatic CH), 2930 (aliphatic CH), 1605 (C=C), 1580 (C=N), 741 (Ar-H).[7]   |
| UV-Vis (λ <sub>max</sub> , nm)    | 236 (logε <sub>max</sub> 1.7782), 290 (logε <sub>max</sub> 1.324), 407 (logε <sub>max</sub> 0.8541).[7]  |

## Synthesis and Reactivity

The synthesis of **(1H-benzo[d]imidazol-2-yl)methanamine** is efficiently achieved through the condensation of o-phenylenediamine with glycine. This method is noted for its high yield and operational simplicity.[7][8]

## Experimental Protocol: Synthesis of (1H-benzo[d]imidazol-2-yl)methanamine

- To a round-bottom flask containing 10 mL of toluene, add o-phenylenediamine (0.54 g, 5 mmol) and glycine (0.53 g, 7 mmol).[7][8]
- Equip the flask with a reflux condenser and a magnetic stirrer.
- Heat the reaction mixture to 85-95 °C and maintain reflux for 9 hours. A colored solution will form.[7][8]

- After the reaction is complete, cool the mixture to room temperature and let it stand overnight.[7][8]
- Collect the precipitated crystals by filtration.
- Dry the crystals in the air to obtain **(1H-benzo[d]imidazol-2-yl)methanamine**. This method has been reported to yield the product in 97.3%.[7][8]



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Synthesis of **(1H-benzo[d]imidazol-2-yl)methanamine**.

## Reactivity

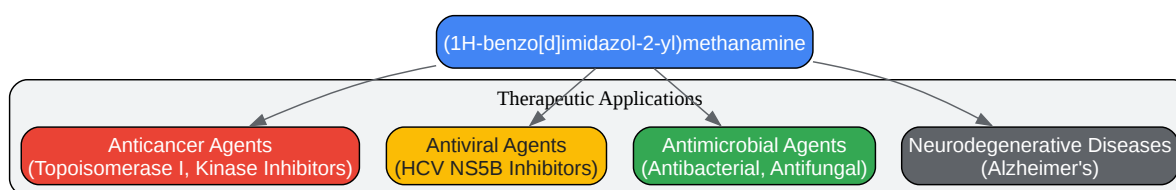
The chemical behavior of **(1H-benzo[d]imidazol-2-yl)methanamine** is characterized by the nucleophilicity of the primary amine and the aromatic nature of the benzimidazole ring. The amine group readily undergoes reactions such as acylation, alkylation, and condensation, making it a valuable handle for introducing diverse functionalities. The benzimidazole ring system can be substituted, and the 'NH' proton is acidic, allowing for N-alkylation or N-arylation. These reactive sites make the molecule a versatile precursor for creating libraries of compounds for drug screening.[2][9]

## Applications in Drug Development

The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases and interact with various biological targets.[1][3] **(1H-benzo[d]imidazol-2-yl)methanamine** serves as a crucial starting material for a wide range of therapeutic agents.

- Anticancer Agents: Derivatives have been synthesized and evaluated as potential anticancer agents, with some showing activity against human topoisomerase I.[10] Others have been investigated as multi-kinase inhibitors.[9]

- **Antiviral Activity:** The benzimidazole core is integral to compounds targeting viral enzymes. Notably, derivatives have been developed as inhibitors of the hepatitis C virus (HCV) NS5B RNA polymerase.[11]
- **Antimicrobial Agents:** Novel conjugates incorporating the **(1H-benzo[d]imidazol-2-yl)methanamine** structure have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[12]
- **Neurodegenerative Diseases:** A multitarget-directed ligand derived from this scaffold, MBA-159, has shown promise as a therapeutic candidate for Alzheimer's disease.[13]



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Therapeutic applications of the core compound.

## Safety and Handling

Proper handling of **(1H-benzo[d]imidazol-2-yl)methanamine** is essential in a laboratory setting. While detailed toxicological data is not extensively available, it is classified as harmful if swallowed, inhaled, or in contact with skin.[4]

- **Handling:** Use only in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing.[4] Avoid creating dust. Wash hands thoroughly after handling.[4]
- **Storage:** Store in a cool, dry, and well-ventilated area in tightly closed containers.[14] Keep away from heat, flames, and sparks, as well as oxidizing agents.[4]
- **First Aid:**

- In case of skin contact: Wash off immediately with plenty of water.[\[14\]](#)
- In case of eye contact: Rinse cautiously with water for several minutes.[\[14\]](#)
- If inhaled: Move to fresh air.[\[4\]](#)
- If swallowed: Wash out the mouth with water.[\[4\]](#) In all cases of exposure, seek medical attention if symptoms persist.[\[4\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[4\]](#)

## Conclusion

**(1H-benzo[d]imidazol-2-yl)methanamine** is a molecule of significant interest to the scientific community, particularly those in drug discovery and development. Its straightforward, high-yield synthesis and the versatile reactivity of its functional groups make it an ideal scaffold for chemical modification. The demonstrated breadth of biological activities from its derivatives underscores its importance as a privileged structure in medicinal chemistry. This guide provides a foundational understanding of its core properties, which is critical for its effective application in the synthesis of novel, biologically active compounds.

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